molecular formula C9H5F2NO3 B6190450 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one CAS No. 2694745-01-0

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one

Cat. No. B6190450
CAS RN: 2694745-01-0
M. Wt: 213.1
InChI Key:
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Description

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one, also known as DFI, is an interesting and important molecule in the scientific community. It is a synthetic compound that was first synthesized in the 1950s, and has since been studied extensively for its various applications. DFI has been studied for its potential uses in drug synthesis, as an insecticide, and as an industrial chemical. It has also been used in scientific research for its biochemical and physiological effects.

Scientific Research Applications

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of drugs. It has also been used to study the effects of various environmental factors, such as UV radiation and temperature, on biological systems. In addition, this compound has been used to study the effects of various toxins on the human body.

Mechanism of Action

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one has been studied for its potential mechanism of action. The exact mechanism is still not fully understood, but it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed that this compound may act as an agonist of certain receptors, such as the 5-HT2A receptor. In addition, this compound may act as an antagonist of certain receptors, such as the 5-HT3 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to affect the activity of certain receptors, such as the 5-HT2A receptor. In addition, this compound has been shown to have an effect on the metabolism of certain compounds, such as glucose.

Advantages and Limitations for Lab Experiments

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one has been studied extensively for its potential uses in lab experiments. One of the main advantages of using this compound in lab experiments is that it is a relatively inexpensive compound, which makes it ideal for use in research. Additionally, this compound is relatively easy to synthesize, making it a useful tool for researchers. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its instability in certain conditions.

Future Directions

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one has been studied extensively for its potential applications, but there are still many areas of research that could be explored. One potential area of research is the synthesis of new compounds based on this compound. Additionally, further research could be done to explore the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential uses of this compound in drug synthesis and as an insecticide. Finally, further research could be done to explore the potential uses of this compound in industrial processes.

Synthesis Methods

2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one is synthesized through a process called the Ullmann reaction. This reaction involves a coupling of two different organic compounds, which are the aryl halide and the amine. The aryl halide is usually an aryl bromide, and the amine can be either primary, secondary or tertiary. The reaction takes place in a catalyst such as copper or palladium, and the product is the desired this compound molecule. The reaction is usually carried out in a solvent such as dichloromethane or toluene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one involves the synthesis of the key intermediate 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole, which is then reduced to the desired product using a suitable reducing agent.", "Starting Materials": [ "2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: Synthesis of 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole", "Starting material: 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole", "Reagents: Nitric acid, Acetic anhydride", "Procedure: The starting material is treated with a mixture of nitric acid and acetic anhydride to yield 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole.", "Step 2: Reduction of 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole", "Starting material: 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole", "Reagents: Reducing agent (e.g. sodium borohydride, lithium aluminum hydride), Solvent (e.g. ethanol, methanol)", "Procedure: The 2,2-difluoro-5-nitro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindole is reduced using a suitable reducing agent (e.g. sodium borohydride, lithium aluminum hydride) in a suitable solvent (e.g. ethanol, methanol) to yield 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one." ] }

CAS RN

2694745-01-0

Molecular Formula

C9H5F2NO3

Molecular Weight

213.1

Purity

0

Origin of Product

United States

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